Tigulixostat Demonstrates Superior Urate-Lowering Efficacy Compared to Febuxostat in a Phase 2 Head-to-Head Trial
In a Phase 2 clinical trial conducted in China, tigulixostat demonstrated significantly greater urate-lowering efficacy compared to febuxostat across all dose groups. The response rate for achieving a target serum uric acid (sUA) level of <360 μmol/L (6 mg/dL) was reported to be higher with tigulixostat than with febuxostat (23%) and placebo (3%) [1]. Further analysis indicated that tigulixostat showed a clear dose-dependent effect, with a 62% response rate at the highest dose tested, compared to 23% for febuxostat [2].
| Evidence Dimension | Proportion of patients achieving target sUA <360 μmol/L (6 mg/dL) at Week 16 |
|---|---|
| Target Compound Data | Tigulixostat (dose groups): up to 62% response rate |
| Comparator Or Baseline | Febuxostat: 23% response rate; Placebo: 3% response rate |
| Quantified Difference | Tigulixostat (up to 62%) vs. Febuxostat (23%) = 39% absolute increase; vs. Placebo (3%) = 59% absolute increase. |
| Conditions | Phase 2, randomized, double-blind trial in gout patients with hyperuricemia (China); tigulixostat 50-200 mg vs. febuxostat vs. placebo over 16 weeks. |
Why This Matters
This head-to-head data provides a direct, quantifiable comparison for procurement decisions, confirming that tigulixostat offers substantially higher target achievement rates than the most potent currently available non-purine XO inhibitor.
- [1] LG Chem Lands Innovent As China Partner For Gout Candidate. GeneOnline News. Dec 15, 2022. View Source
- [2] Tigulixostat Shows Superior Efficacy Over Febuxostat in Phase 2 Gout Trial. MedPath Trial News. Sep 8, 2025. View Source
